![molecular formula C17H16N4O2S B4512031 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B4512031.png)
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a phthalazine moiety (1-oxophthalazin-2(1H)-yl) connected via an acetamide linker to a tetrahydrobenzothiazolylidene group. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting diseases where heterocyclic frameworks are pharmacologically relevant. Synthesis likely involves multi-step reactions, including cyclization and condensation steps, common in the preparation of similar acetamide-linked heterocycles .
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(20-17-19-13-7-3-4-8-14(13)24-17)10-21-16(23)12-6-2-1-5-11(12)9-18-21/h1-2,5-6,9H,3-4,7-8,10H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMQLQZGZYUZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Unlike thiadiazole derivatives (e.g., ), the tetrahydrobenzothiazolylidene group may improve solubility due to partial saturation of the benzothiazole ring.
Key Observations :
- The target compound’s synthesis may parallel 1,3-dipolar cycloaddition methods used for triazole-acetamide derivatives (e.g., ), but with adaptations for benzothiazolylidene incorporation.
- Unlike pyridazinone-thiazole hybrids (e.g., ), phthalazine synthesis often requires specialized cyclization conditions to form the fused benzene-pyridazine system.
Key Observations :
- The target compound’s phthalazine moiety may confer unique activity profiles compared to pyridazinone derivatives (e.g., ), which are often associated with anti-inflammatory effects.
- Benzothiazole derivatives (e.g., ) consistently show antibacterial activity, suggesting the target compound could share similar targets but with enhanced selectivity due to phthalazine.
Physicochemical Properties
Biological Activity
The compound 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a phthalazinone core linked to a tetrahydrobenzothiazole moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 286.35 g/mol. The unique combination of these structural elements suggests potential interactions with various biological targets.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties . For instance, research has shown that phthalazine derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives of phthalazine effectively reduced the viability of cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
In addition to anticancer activity, the compound may possess anti-inflammatory properties . Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. For example, thiazole derivatives have been reported to suppress the expression of TNF-alpha and IL-6 in activated macrophages.
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of Intermediates : The synthesis begins with the preparation of thiazole and phthalazine intermediates.
- Coupling Reaction : These intermediates are then coupled under controlled conditions to form the final compound.
- Purification : Techniques such as chromatography are employed to purify the product.
The compound's mechanism of action is hypothesized to involve interaction with specific enzymes or receptors that regulate critical biological pathways, including those involved in cancer progression and inflammatory responses .
Case Study 1: Antitumor Activity
In a laboratory setting, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory effects of similar compounds derived from phthalazine. Researchers found that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro when tested on human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS).
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between phthalazine and benzothiazole precursors under reflux conditions using polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) .
- Catalysts : Triethylamine or sodium hydride to facilitate amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure purity (>95%) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for isolating the final product .
Advanced: How can computational methods predict the compound’s reactivity and binding mechanisms?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the phthalazine carbonyl and benzothiazole nitrogen .
- Reaction Path Search : Apply ab initio methods to explore potential reaction intermediates and transition states, reducing trial-and-error in synthesis .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., phthalazine aromatic protons at δ 7.5–8.5 ppm, benzothiazole methylene at δ 2.5–3.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- IR Spectroscopy : Detect functional groups (amide C=O stretch ~1670 cm⁻¹, benzothiazole C-S ~1250 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Systematic SAR Studies : Vary substituents (e.g., methoxy vs. chloro groups on phthalazine) to isolate structure-activity relationships .
- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity) to quantify potency variations .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) to validate results .
Basic: What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins (IC₅₀ > 10 µM preferred) .
Advanced: How do substituents on the phthalazine ring influence electronic properties and bioactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., cysteine proteases) .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce target affinity due to steric hindrance .
- Quantitative SAR (QSAR) : Develop regression models correlating substituent Hammett constants (σ) with bioactivity .
Basic: What stability studies are critical for handling this compound?
- pH Stability : Assess degradation in buffers (pH 2–10) via HPLC over 24–72 hours .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C ideal for storage) .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation (λmax shifts >5 nm under UV light) .
Advanced: How to elucidate reaction mechanisms for unexpected byproducts?
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen sources in byproducts .
- Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-determining steps (Eyring plots) .
- Trapping Intermediates : Add scavengers (e.g., TEMPO for radicals) or isolate intermediates via low-temperature quenching .
Basic: What computational tools model the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or pkCSM to estimate logP (ideally 2–3), bioavailability (>30%), and CYP450 interactions .
- BBB Permeability : PAMPA-BBB assay or in silico models (e.g., VolSurf+) for CNS drug potential .
Advanced: How to optimize selectivity between structurally similar biological targets?
- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry (AfC-MS) to identify off-target binding .
- Co-Crystallization : Solve X-ray structures of compound-target complexes to guide rational design (e.g., modifying the benzothiazole substituent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.